2-Furan-2-yl-2-pyrrolidin-1-yl-ethylamine
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Overview
Description
2-Furan-2-yl-2-pyrrolidin-1-yl-ethylamine is an organic compound with the molecular formula C10H16N2O It is a heterocyclic amine that contains both a furan ring and a pyrrolidine ring
Mechanism of Action
Furan
is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing furan rings are often found in natural products, including sugars, amino acids, and nucleic acids. Some furan derivatives have shown biological activity and are used in pharmaceutical research .
Pyrrolidine
, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . Pyrrolidine ring is present in many natural alkaloids such as nicotine and hygrine. It is found in many drugs, including procyclidine and bepridil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-2-pyrrolidin-1-yl-ethylamine typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a furan derivative reacts with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-yl-2-pyrrolidin-1-yl-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
2-Furan-2-yl-2-pyrrolidin-1-yl-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-ethylamine: Lacks the pyrrolidine ring, making it less structurally complex.
2-Pyrrolidin-1-yl-ethylamine: Lacks the furan ring, resulting in different chemical properties.
2-Furan-2-yl-2-pyrrolidin-1-yl-methanol: Contains a hydroxyl group instead of an amine group, leading to different reactivity.
Uniqueness
2-Furan-2-yl-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of both furan and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-8-9(10-4-3-7-13-10)12-5-1-2-6-12/h3-4,7,9H,1-2,5-6,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVLFHSKHZNKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390317 |
Source
|
Record name | 2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-43-3 |
Source
|
Record name | 2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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